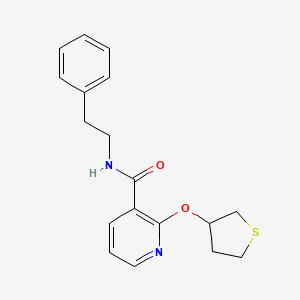

![molecular formula C16H10BrN3OS2 B2819131 3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 476631-72-8](/img/structure/B2819131.png)

3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

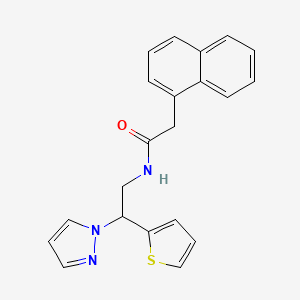

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been known for their wide range of pharmacological properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The compound seems to contain a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Applications De Recherche Scientifique

Synthesis and Biological Activities

A study on the synthesis of new derivatives of thiazolo[3,2-a]benzimidazole, including compounds structurally related to "3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide," has shown significant biological activities. These compounds were evaluated for their immunosuppressive and immunostimulatory properties, as well as their ability to inhibit nitric oxide generation and exhibit cytotoxicity against various cancer cell lines, highlighting their potential as multipotent therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Anticancer Evaluation

Another research effort focused on the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, revealing compounds with promising anticancer activity. The study included in vitro evaluations against several human cancer cell lines, suggesting the potential of these derivatives for further development as anticancer agents (Tiwari et al., 2017).

Gelation Behavior and Supramolecular Chemistry

Research on N-(thiazol-2-yl)benzamide derivatives, including molecules with functional groups similar to the target compound, investigated their gelation behavior. The study aimed to elucidate the role of methyl functionality and non-covalent interactions in gelation, using a crystal engineering approach. This research contributes to our understanding of the design principles for supramolecular gelators (Yadav & Ballabh, 2020).

Heterocyclization Reactions

The chemical reactivity and transformation of thiadiazole and benzothiazole derivatives have been explored, with studies detailing the heterocyclization reactions involving compounds related to "this compound." These reactions are crucial for the synthesis of complex heterocyclic compounds, demonstrating the versatility of these scaffolds in organic synthesis (Tarasova et al., 2018).

Mécanisme D'action

Target of Action

The compound, also known as “Oprea1_034614”, “3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide”, or “3-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide”, is a new electron-withdrawing building block

Mode of Action

The compound’s mode of action involves its interaction with its targets, resulting in changes in the electronic structure and delocalization . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .

Biochemical Pathways

The compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions suggests that it may influence pathways involving these types of reactions .

Result of Action

The compound’s action results in the synthesis of potentially interesting compounds for organic photovoltaic components . The observed features of the structure and reactivity of isoBBT derivatives may be useful for building organic semiconductor-based devices .

Action Environment

The compound is used as a monomer for the synthesis of light-emitting and conducting polymers for organic electronics , suggesting that its action may be influenced by factors relevant to these applications.

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and can vary significantly across different biological systems .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide in laboratory settings are not yet fully known. It is believed that this compound may have effects on cellular function over time, including potential impacts on the stability and degradation of the compound .

Dosage Effects in Animal Models

The effects of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide in animal models are not yet fully known. It is believed that the effects of this compound may vary with different dosages .

Metabolic Pathways

The metabolic pathways involving 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide are not yet fully known. It is believed that this compound may interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide within cells and tissues are not yet fully known. It is believed that this compound may interact with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-bromo-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)benzamide is not yet fully known. It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

3-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS2/c1-8-18-13-12(22-8)6-5-11-14(13)23-16(19-11)20-15(21)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWFQNTWFUEBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

![8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2819057.png)

![6-(3-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2819064.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2819065.png)

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)